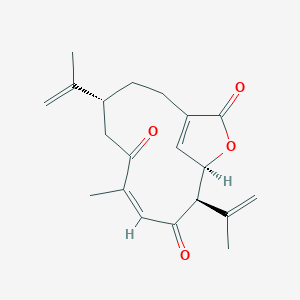

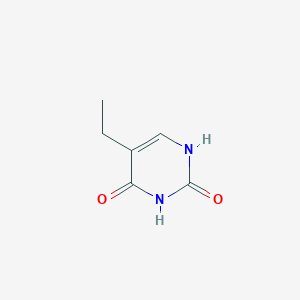

1,2-Bis(tetramethyldisiloxanyl)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like 1,2-bis(dimethylphosphino)ethane and other derivatives has been explored through various methods. For instance, the synthesis of 1,2-bis(dichlorophosphino)ethane, a related compound, has been reported through a method involving the synthesis of 1,2-bis(dichlorophosphino)ethane using a patented procedure and subsequent reaction with Grignard reagents to yield tetraalkyldiphosphine (Burt, Chatt, Hussain, & Leigh, 1979).

Molecular Structure Analysis

Molecular structure analysis of similar compounds like 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane revealed unique conformations in different phases (solid, liquid, and gas), as determined by various spectroscopic and diffraction techniques (Masters et al., 2015).

Chemical Reactions and Properties

Research on related compounds includes the study of their reactivity and properties. For example, the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten has been investigated, demonstrating the formation of seven-coordinate oxidative-addition products and their transformation under certain conditions (Tang et al., 1999).

Physical Properties Analysis

The physical properties of similar compounds, such as bis-(4-hydroxybutyl)tetramethyldisiloxane, have been characterized using high-resolution NMR and FTIR, providing insights into their structure and behavior (You Ge, 2003).

Chemical Properties Analysis

Studies on the chemical properties of related compounds have shown diverse characteristics. For instance, the synthesis and characterization of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers provide insights into their chemical properties and potential applications (Zhu et al., 2005).

Applications De Recherche Scientifique

Olefin Polymerization Catalysts : A derivative, Bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, is an efficient ligand for preparing olefin polymerization catalysts, allowing for a wide scope in libraries of aryl-substituted indenes (Lotfi et al., 2019).

Aldehyde Analysis : 1,2-bis(p-tolylamino)ethane is a more specific and efficient reagent for analyzing aldehydes than other reagents, with potential for creating new derivatives and recovering aldehydes (Tu, 1961).

Environmentally Friendly Gas Generating Agents : Copper(II) nitrate and 1,2-bis(5-monomethylhydrazinyl-1H-tetrazolyl)ethane exhibit moderate energetic properties and high stability, making them promising as environmentally friendly gas generating agents (Kovacevic et al., 2010).

Poly(disilanylene)ethylenes Synthesis : Electrolysis of bis(chlorosilyl)ethanes in 1,2-dimethoxyethane with copper electrodes and tetrabutylammonium tetraphenylborate facilitates the synthesis of poly(disilanylene)ethylenes with high molecular weight (Kunai et al., 1992).

Synthesis of 1,1-bis(silyl)ethenes : A facile synthesis of 1,1-bis(silyl)ethenes was demonstrated using ruthenium complex-catalyzed silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane (Pawluć et al., 2005).

Bis(alkylating) Reagents : The synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, achieved using oxalyl chloride, highlights the importance of linker length in bis(alkylating) reagents (Medina-Molner et al., 2007).

Formation of Pseudorotaxanes : 1,2-Bis[N-(N′-alkylimidazolium)]ethane salts form pseudorotaxanes with crown ethers and cryptands, offering new possibilities for complexing with ligands (Lee et al., 2010).

Synthesis of 1-Thioamidoalkyl-2-naphthols : N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate, a dual-functional catalyst, is efficient in synthesizing 1-thioamidoalkyl-2-naphthols (Irannejad-Gheshlaghchaei et al., 2020).

Propriétés

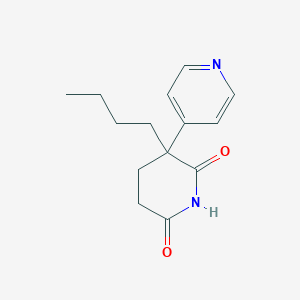

InChI |

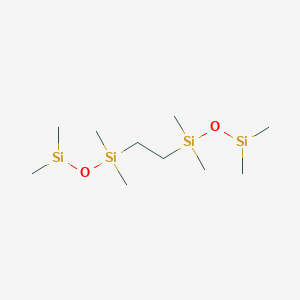

InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMLRBPSBBUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O2Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(tetramethyldisiloxanyl)ethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.